molecular formula C9H19ClO4S B15299751 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride

2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride

Cat. No.: B15299751
M. Wt: 258.76 g/mol
InChI Key: CFRGTIGJYPNMOQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid+SOCl22-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl\text{2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid+SOCl2​→2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride+SO2​+HCl

Chemical Reactions Analysis

2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

    Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

    Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can enhance their stability and solubility.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Similar in structure but with an ethoxy group instead of a methoxy group.

    2-((2-Methoxyethoxy)ethane-1-sulfonyl chloride: Similar in structure but with an ethane backbone instead of a pentane backbone.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce sulfonyl groups into various molecules, making it a valuable intermediate in organic synthesis and bioconjugation.

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

2-(2-methoxyethoxymethyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-3-4-9(8-15(10,11)12)7-14-6-5-13-2/h9H,3-8H2,1-2H3

InChI Key

CFRGTIGJYPNMOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCCOC)CS(=O)(=O)Cl

Origin of Product

United States

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